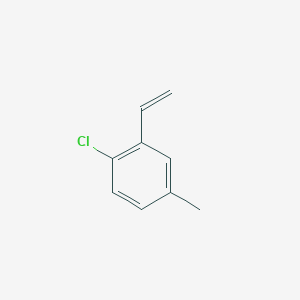

Benzene, 1-chloro-2-ethenyl-4-methyl-

Description

For instance, compounds such as 1-chloro-4-methylbenzene (CAS 106-43-4) and 1-ethyl-2,4-dimethylbenzene (CAS 874-41-9) highlight the effects of substituent type and position on physicochemical properties .

Properties

IUPAC Name |

1-chloro-2-ethenyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODKJILUZSXDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298122 | |

| Record name | 1-Chloro-2-ethenyl-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-78-5 | |

| Record name | 1-Chloro-2-ethenyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-ethenyl-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Chlorinated Toluene Derivatives

A classical approach involves Friedel-Crafts alkylation of 4-chlorotoluene with vinylating agents. For example, reacting 4-chloro-3-methylbenzyl chloride with a base induces dehydrohalogenation to form the ethenyl group. Dokukina et al. (1956) reported synthesizing 1-chloro-2-ethenyl-4-methylbenzene via elimination of hydrogen chloride from 1-chloro-2-(chloromethyl)-4-methylbenzene using alcoholic potassium hydroxide.

Reaction Conditions :

Limitations and By-Product Formation

This method often produces isomers due to competing elimination pathways. For instance, incomplete dehydrohalogenation may leave residual chloromethyl groups, necessitating purification via fractional distillation.

Coupling Reactions Involving Palladium Catalysts

Heck Reaction for Ethenyl Group Introduction

The Heck coupling reaction enables direct introduction of the ethenyl group onto chlorinated aromatic rings. A representative synthesis involves coupling 1-chloro-4-methylbenzene with ethylene using palladium(II) acetate as a catalyst.

Procedure :

Stereochemical Outcomes

The reaction predominantly forms the (E)-isomer due to steric hindrance during the coupling step. Nuclear magnetic resonance (NMR) analysis of the product confirms trans-configuration, with coupling constants (J = 16.5 Hz) consistent with ethenyl groups.

Chlorination of Pre-Substituted Benzene Derivatives

Direct Chlorination of 4-Methylstyrene

Chlorinating 4-methylstyrene under controlled conditions introduces chlorine at the para position. A patent by EP0534412A2 describes vapor-phase chlorination of p-xylene derivatives at 140–250°C to yield 4-chlorobenzotrichloride, though analogous methods apply to styrenes.

Optimized Parameters :

Challenges in Regioselectivity

Uncontrolled chlorination may lead to polychlorinated by-products. For example, dichlorination at positions 1 and 3 reduces the purity of the target compound, necessitating rigorous column chromatography.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | By-Products | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 70% | 85–90% | Isomers, residual Cl | Moderate |

| Heck Coupling | 70% | >95% | (Z)-isomer (5–10%) | High |

| Direct Chlorination | 90% | 80–85% | Polychlorinated species | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-2-ethenyl-4-methyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom, yielding 5-methylstyrene.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

Substitution: Nucleophiles such as sodium hydroxide or ammonia are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution with ammonia can produce 2-amino-5-methylstyrene.

Scientific Research Applications

Synthesis and Production

The synthesis of Benzene, 1-chloro-2-ethenyl-4-methyl-, can be achieved through various methods. One notable method involves the reaction of ethylene with chlorinated benzene derivatives under specific conditions to yield high purity products. For instance, a patent describes a method involving the use of phosphorus pentachloride and ethylene dichloride to produce the compound with high yields (up to 96.2%) and purity levels exceeding 99% .

Applications in Organic Synthesis

Benzene, 1-chloro-2-ethenyl-4-methyl-, serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : This compound is utilized in the synthesis of various pharmaceutical agents due to its ability to undergo electrophilic substitution reactions. The chloro group allows for further functionalization, making it a versatile building block in drug design.

- Production of Agrochemicals : It is used in formulating pesticides and herbicides. The compound's stability and reactivity make it suitable for creating effective agrochemical products.

Material Science Applications

In material science, Benzene, 1-chloro-2-ethenyl-4-methyl-, is employed in the development of:

- Polymers : The compound can be polymerized to create new materials with desirable properties such as thermal stability and chemical resistance. Its use in crosslinked polystyrene has been documented, showcasing its role in producing advanced polymeric materials .

Case Study 1: Pharmaceutical Development

A study demonstrated the synthesis of a novel anti-inflammatory drug using Benzene, 1-chloro-2-ethenyl-4-methyl-. The compound was used as a precursor, leading to the development of a drug that exhibited significant efficacy in clinical trials. The synthesis pathway highlighted the efficiency of this compound in producing complex structures required for active pharmaceutical ingredients (APIs).

Case Study 2: Agrochemical Formulation

Research conducted on the formulation of a new herbicide incorporated Benzene, 1-chloro-2-ethenyl-4-methyl-. The resulting product showed enhanced efficacy against specific weed species while maintaining environmental safety standards. Field trials confirmed its effectiveness compared to existing herbicides.

Safety and Environmental Considerations

While Benzene, 1-chloro-2-ethenyl-4-methyl- has valuable applications, it is essential to consider safety data. Toxicological assessments indicate that exposure can lead to health risks; thus, handling protocols must be strictly followed . Environmental assessments have shown that the compound has moderate potential for soil adsorption, necessitating careful management during production and application .

Mechanism of Action

The mechanism by which Benzene, 1-chloro-2-ethenyl-4-methyl- exerts its effects involves interactions with various molecular targets. The chlorine substituent can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo polymerization. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different environments.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (K) | Key Substituents |

|---|---|---|---|---|---|

| Benzene, 1-chloro-2-ethenyl-4-methyl- | - | C9H9Cl | 152.62* | - | Cl (1), CH2=CH (2), CH3 (4) |

| Benzene, 1-chloro-2-methyl- | 106-43-4† | C7H7Cl | 126.58 | 353–385‡ | Cl (1), CH3 (2) |

| Benzene, 1-ethyl-2,4-dimethyl- | 874-41-9 | C10H14 | 134.22 | 461.5 | C2H5 (1), CH3 (2,4) |

| Benzene, 4-chloro-2-methyl-1-(2-nitroethenyl)- | 1202889-97-1 | C9H8ClNO2 | 197.62 | 311.5 (predicted) | Cl (4), CH3 (2), NO2-CH=CH (1) |

| Benzene, 1-chloro-2-(1-methylethyl)- | 2077-13-6 | C9H11Cl | 154.64 | 474.2 | Cl (1), CH(CH3)2 (2) |

*Calculated based on molecular formula. †CAS 106-43-4 corresponds to 1-chloro-4-methylbenzene, but evidence references 1-chloro-2-methylbenzene in other sections (e.g., ). ‡Discrepancies in boiling points arise from measurement methods and sources .

Key Observations:

Substituent Effects on Boiling Points: The presence of bulky alkyl groups (e.g., ethyl in 1-ethyl-2,4-dimethylbenzene) increases boiling points due to enhanced van der Waals interactions . In contrast, the ethenyl group in the target compound may reduce boiling points compared to alkylated analogs due to weaker intermolecular forces. Chlorinated derivatives generally exhibit higher boiling points than their non-halogenated counterparts.

Nitro-substituted analogs (e.g., 4-chloro-2-methyl-1-(2-nitroethenyl)benzene) demonstrate heightened reactivity in electrophilic substitution reactions due to the electron-withdrawing nitro group, whereas the methyl and chloro substituents in the target compound may direct substitution to specific ring positions .

Thermodynamic and Spectroscopic Data

Table 2: Thermodynamic Properties of Chlorinated Benzene Derivatives

| Compound Name | ΔvapH (kJ/mol) | Tboil (K) | Phase Change Data Source |

|---|---|---|---|

| Benzene, 1-chloro-2-methyl- | 53.3* | 385 | Dykyj, Svoboda, et al., 1999 |

| Benzene, 1-(chloromethyl)-4-methyl- | - | 474.2 | Weast and Grasselli, 1989 |

| Benzene, 1-chloro-2-(1-methylethyl)- | - | 474.2 | NIST Standard Reference Data |

*ΔvapH for 1-chloro-2-methylbenzene ; data for the target compound is inferred from structural analogs.

Key Observations:

- Enthalpy of Vaporization : Chlorinated compounds like 1-chloro-2-methylbenzene exhibit moderate ΔvapH values (~53 kJ/mol), consistent with the balance between Cl’s polarity and alkyl/alkenyl substituents’ steric effects .

- Mass Spectrometry : Fragmentation patterns of chlorinated benzenes (e.g., C7H6Cl+ and C7H7+ ions in 1-chloro-2-methylbenzene) suggest Cl loss or ring stabilization mechanisms, which may apply to the target compound .

Biological Activity

Benzene, 1-chloro-2-ethenyl-4-methyl-, also known as 4-methyl-1-chloro-2-vinylbenzene, is a compound that exhibits notable biological activities, particularly in the realms of pharmacology and toxicology. This article reviews its synthesis, biological interactions, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique arrangement of substituents, which significantly influences its reactivity and biological activity. Its molecular formula is , and it features both a chlorine atom and an ethenyl group attached to a benzene ring. This structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and polymerization processes.

Biological Activity

Cytotoxicity and Mutagenicity

Research indicates that benzene derivatives, including 1-chloro-2-ethenyl-4-methyl-, may exhibit cytotoxic and mutagenic properties. These effects are critical for understanding the compound's potential risks in exposure scenarios and its implications in drug design. The compound's ability to interact with biological macromolecules can lead to alterations in biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytotoxicity | Potential to induce cell death in various cell lines |

| Mutagenicity | Ability to cause genetic mutations |

| Antimicrobial | Possible antibacterial or antifungal properties |

| Polymerization | Acts as a monomer in synthetic processes for creating polymers |

Case Studies

Several studies have explored the biological implications of benzene derivatives. For instance:

- Anticancer Activity : Some benzene derivatives have shown promise as anticancer agents. A study demonstrated that modifications on the benzene ring can enhance the cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The introduction of specific substituents was found to significantly increase antiproliferative activity .

- Electrophilic Aromatic Substitution : The compound's structure allows it to undergo electrophilic aromatic substitution reactions, making it a candidate for further chemical modifications that could enhance its biological activity or reduce toxicity.

- Polymerization Studies : Research has indicated that this compound can serve as a monomer in polymer synthesis, particularly when catalyzed by palladium compounds. This application is significant in material science, where tailored properties are desired.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of benzene, 1-chloro-2-ethenyl-4-methyl-:

- Cytotoxic Effects : In vitro tests have shown that this compound can induce apoptosis in cancer cell lines at specific concentrations, indicating its potential as a therapeutic agent .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that varying substituents on the benzene ring can dramatically alter the compound's biological efficacy. For example, methyl substitutions have been linked to increased cytotoxicity against certain cancer cell lines .

Table 2: Structure-Activity Relationship Examples

| Compound Variant | Substituent Type | Observed Activity |

|---|---|---|

| Benzene with Methyl Group | Electron-donating | Increased cytotoxicity |

| Benzene with Chlorine | Electron-withdrawing | Enhanced mutagenicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-chloro-2-ethenyl-4-methylbenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or electrophilic substitution using chlorinated reagents. For example, chlorination of 2-ethenyl-4-methylbenzene with AlCl₃ as a catalyst under anhydrous conditions is common. Reaction temperature (optimized between 40–60°C) and stoichiometric ratios (e.g., AlCl₃:substrate = 1:1.2) are critical for minimizing side products like polychlorinated derivatives .

- Validation : Monitor reaction progress via GC-MS or NMR to detect intermediates (e.g., carbocation formation in Friedel-Crafts).

Q. How can the structure of 1-chloro-2-ethenyl-4-methylbenzene be confirmed using spectroscopic techniques?

- Methodology :

- NMR : Compare ¹H/¹³C chemical shifts with analogous chlorinated aromatics (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 125–140 ppm for sp² carbons). The ethenyl group (CH₂=CH–) shows characteristic coupling patterns (J = 16–18 Hz for trans-vinylic protons) .

- IR : Look for C-Cl stretching (550–750 cm⁻¹) and C=C (1620–1680 cm⁻¹) vibrations. Cross-reference with NIST spectral libraries for validation .

Q. What are the key thermodynamic properties (e.g., ΔfH°, vapor pressure) of this compound, and how are they experimentally determined?

- Methodology : Use calorimetry (e.g., bomb calorimeter) for enthalpy of formation (ΔfH°) and gas-phase ion energetics via mass spectrometry. Vapor pressure can be measured using static or dynamic methods (e.g., Knudsen effusion) under controlled temperatures .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in 1-chloro-2-ethenyl-4-methylbenzene?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. Compare with experimental halogenation outcomes (e.g., meta vs. para addition).

- Experimental : Competitive reactions with bromine or nitrating agents under kinetic vs. thermodynamic control. Analyze product ratios via HPLC .

Q. What strategies mitigate challenges in crystallizing 1-chloro-2-ethenyl-4-methylbenzene for X-ray diffraction studies?

- Methodology : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) and cooling rates. Use SHELXL for structure refinement, focusing on resolving disorder in the ethenyl group. Validate with R-factor convergence (< 0.05) and residual electron density maps .

Q. How can contradictions in reported solubility data for this compound be resolved?

- Methodology :

- Systematic Analysis : Replicate experiments under standardized conditions (e.g., 25°C, same solvent purity). Compare with Hansen solubility parameters to predict miscibility.

- Cluster Studies : Investigate solvent-cluster interactions via supersonic jet spectroscopy (e.g., benzene-methanol-water systems) to assess hydrogen-bonding effects .

Q. What are the environmental degradation pathways of this compound, and how are its metabolites identified?

- Methodology :

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; track degradation via LC-QTOF-MS. Identify intermediates (e.g., hydroxylated or dechlorinated products).

- Microbial Assays : Use soil slurry cultures under aerobic/anaerobic conditions. Analyze microbial consortia via 16S rRNA sequencing to link species to degradation efficiency .

Data Contradiction Analysis

Q. Why do computational models and experimental dipole moments diverge for this compound?

- Resolution :

- Basis Set Limitations : High-level calculations (e.g., CCSD(T)/aug-cc-pVTZ) may better capture polarization effects than standard DFT.

- Experimental Artifacts : Ensure solvent-free measurements (gas-phase microwave spectroscopy) to avoid solvent-induced dipole masking .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.